2-C-methyl-D-erythritol
Overview
Description
Synthesis Analysis
The synthesis of 2-C-methyl-D-erythritol and its derivatives has been achieved through various chemical routes. For instance, Hoeffler et al. (2000) reported the synthesis of tritium-labelled 2-C-methyl-D-erythritol for the elucidation of the MEP pathway in isoprenoid biosynthesis, highlighting a synthesis approach with an overall yield of 43% from readily available 1,2-O-isopropylidene-α-D-xylofuranose (Hoeffler, Grosdemange-Billiard, & Rohmer, 2000). Additionally, Giner and Ferris (2002) accomplished the synthesis of 2-C-methyl-D-erythritol 2,4-cyclopyrophosphate, a crucial intermediate in the MEP pathway, demonstrating a four-step synthesis with an overall yield of 42% (Giner & Ferris, 2002).
Scientific Research Applications
Biochemistry and Microbiology :
- Tritium-labeled 2-C-methyl-D-erythritol has been used to study the methylerythritol phosphate pathway for isoprenoid biosynthesis in Escherichia coli mutants (Hoeffler, Grosdemange-Billiard, & Rohmer, 2000).
- Research has synthesized various forms of 2-C-methyl-D-erythritol, such as [3,5,5,5- 2H4]-2-C-methyl-D-erythritol, for investigating the mevalonate-independent pathway for isoprenoid biosynthesis (Charon, Hoeffler, Pale-Grosdemange, & Rohmer, 1999).
- The compound is likely synthesized by Corynebacterium ammoniagenes from glyceraldehyde 3-phosphate and pyruvate, suggesting a role in the non-mevalonate pathway for isoprenoid biosynthesis (Duvold, Bravo, Pale-Grosdemange, & Rohmer, 1997).
Plant Physiology :
- In Phlox subulata petals, 2-C-methyl-D-erythritol may contribute to flower development and opening, displaying similar characteristics to glucose (Enomoto, Kohata, Nakayama, Yamaguchi, & Ichimura, 2004).
Atmospheric Science :
- Found in the atmosphere above the Amazonian rainforest, 2-C-methyl-D-erythritol is produced in plants and contributes to aerosol formation, indicating its role in an alternative pathway for isoprenoid biosynthesis (Jacobsen & Anthonsen, 2015).
Health and Nutrition :
- Erythritol, a derivative of 2-C-methyl-D-erythritol, shows potential in managing postprandial blood glucose levels in diabetes mellitus by inhibiting α-glucosidase, thus benefiting patients with impaired glucose regulation (Wen et al., 2018).
- Erythritol also has been noted for its anti-cariogenic and endothelial protective effects, making it a potential sugar substitute for individuals with diabetes or pre-diabetes to reduce their risk of developing diabetic complications (Boesten, Hartog, Cock, Bosscher, Bonnema, & Bast, 2015).
Synthetic Chemistry :
- Various studies have presented new synthetic approaches for 2-C-methyl-D-erythritol and its derivatives, facilitating rapid and high-yield production of isoprenoids (Koumbis, Kotoulas, & Gallos, 2007).
Safety And Hazards
Future Directions
The MEP pathway is of interest for the development of bacterium-specific drugs in the search for treatments of infectious diseases . The importance of Dxs, Idi, and IspG and metabolite export for metabolic engineering of the MEP pathway will facilitate further approaches for the microbial production of valuable isoprenoids .
properties
IUPAC Name |
(2S,3R)-2-methylbutane-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJFBSSLICXEM-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464635 | |
Record name | 2-C-methyl-D-erythritol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-C-methyl-D-erythritol | |
CAS RN |
58698-37-6 | |
Record name | 2-C-methyl-D-erythritol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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